Foreword: Unveiling a Versatile Heterocyclic Building Block
Foreword: Unveiling a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 4-Bromo-5-fluoro-3-nitropyridin-2-ol (CAS 884495-02-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
In the landscape of modern drug discovery, the strategic design of small molecule therapeutics hinges on the availability of highly functionalized, versatile building blocks. 4-Bromo-5-fluoro-3-nitropyridin-2-ol is a paradigm of such a reagent. Its pyridine core is a privileged scaffold in medicinal chemistry, while the dense and strategically positioned functional groups—a nitro moiety and two distinct halogens—offer a rich platform for controlled, sequential chemical modifications. This guide moves beyond a simple cataloging of properties to provide a deep, mechanistically-grounded understanding of how this molecule's reactivity can be harnessed to construct complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.
Core Chemical Identity and Physicochemical Properties
4-Bromo-5-fluoro-3-nitropyridin-2-ol is a substituted pyridinone, a class of heterocyclic compounds of significant interest in pharmaceutical development.[1] The molecule's true value lies in the interplay of its functional groups, which dictates its reactivity and synthetic utility.
An essential structural feature is its existence in a tautomeric equilibrium between the pyridin-2-ol and the 2(1H)-pyridinone form. For this specific molecule, the pyridinone form is generally favored. This is a critical consideration for reaction planning, as it influences the aromaticity and electronic nature of the heterocyclic core.
Tautomeric Equilibrium
Caption: Tautomerism of the title compound.
The table below summarizes its key identifiers and properties.[2][3][4][5]
| Property | Value |
| CAS Number | 884495-02-7 |
| Molecular Formula | C₅H₂BrFN₂O₃ |
| Molecular Weight | 236.98 g/mol |
| Canonical SMILES | C1=C(C(=C(N=C1O)Br)[O-])F |
| MDL Number | MFCD05662411 |
| Storage Conditions | Sealed in dry, Room Temperature, Inert atmosphere |
The Nexus of Reactivity: A Chemist's Perspective
The synthetic power of this molecule stems from three primary centers of reactivity: the two halogen atoms (F and Br) poised for substitution, and the nitro group, which serves both as a powerful ring activator and a precursor to a versatile amino group.
Nucleophilic Aromatic Substitution (SₙAr): The Primary Pathway
The presence of the strongly electron-withdrawing nitro group at the 3-position significantly acidifies the ring protons and, more importantly, activates the C4 (Bromo) and C5 (Fluoro) positions toward nucleophilic attack. This is the most direct and powerful method for introducing diversity from this scaffold.
Causality of Reactivity: In SₙAr reactions on electron-deficient aromatic rings, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. The relative reactivity of leaving groups in SₙAr often follows the order F > Cl > Br > I, which is inverse to their acidity. This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. Therefore, the fluorine at C5 is the predicted site of initial nucleophilic substitution over the bromine at C4. This selectivity is a key tactical advantage.
Generalized SₙAr Mechanism
Caption: Key steps in the SₙAr reaction pathway.
Protocol: SₙAr with a Primary Amine
This protocol describes a general procedure for the selective displacement of the fluorine atom.
-
Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve 4-Bromo-5-fluoro-3-nitropyridin-2-ol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the solution. The base scavenges the HF produced during the reaction.
-
Nucleophile Addition: Add the desired primary amine (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature must be determined empirically but is dictated by the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and pour it into cold water or brine. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Palladium-Catalyzed Cross-Coupling: Building Complexity
The bromine atom at the C4 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of aryl, heteroaryl, or substituted amino groups, dramatically increasing molecular complexity. This step is typically performed after an initial SₙAr reaction.
Experimental Choice: The C-Br bond is significantly more reactive in oxidative addition to a Pd(0) catalyst than a C-F bond, providing orthogonal reactivity. This allows for a reliable two-step sequence: SₙAr at the C5-F position, followed by a cross-coupling at the C4-Br position.
Workflow: Sequential SₙAr and Suzuki Coupling
Caption: A powerful two-step synthetic sequence.
Nitro Group Reduction: Unmasking a Key Functionality
The reduction of the nitro group to a primary amine is a pivotal transformation in many synthetic routes.[6] This unmasks a nucleophilic site that can be used for amide bond formation, sulfonylation, or reductive amination, providing a third point for diversification. This step is often performed as the final step or just before it, as the resulting aminopyridine is more electron-rich and can be sensitive to certain reaction conditions.
Common Reduction Methods
| Reagent System | Conditions | Causality/Notes |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | A classic, reliable method tolerant of many functional groups. |
| Fe / NH₄Cl | Ethanol/Water, reflux | An economical and milder alternative to SnCl₂. |
| H₂, Pd/C | Methanol or Ethanol, RT, 1 atm | Catalytic hydrogenation is very clean but can be incompatible with other reducible groups (e.g., alkynes). |
Application Focus: Scaffolding for Kinase Inhibitors
The 4,5-disubstituted 3-aminopyridine core, accessible from this building block, is a highly valuable scaffold in the design of protein kinase inhibitors.[7][8][9] Protein kinases are a critical class of enzymes whose dysregulation is implicated in diseases like cancer.[9] The pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring motif for type I and type II inhibitors.[10]
Hypothetical Synthesis of a Kinase Scaffold
Caption: Multi-step pathway to a potential bioactive molecule.
Spectroscopic Characterization Profile (Predicted)
| Technique | Expected Signals |
| ¹H NMR | A single proton singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at C6. An N-H proton signal (if in pyridinone form) which may be broad and variable in chemical shift. |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons. The chemical shifts will be significantly influenced by the attached substituents. |
| ¹⁹F NMR | A single resonance (singlet) for the fluorine atom. Monitoring the disappearance of this signal is an excellent way to track the progress of SₙAr reactions at the C5 position.[11] |
| MS (ESI) | Expected [M-H]⁻ ion at m/z ≈ 235/237 and/or [M+H]⁺ ion at m/z ≈ 237/239, showing the characteristic isotopic pattern for a single bromine atom. |
Safety, Handling, and Storage
As with any highly functionalized chemical intermediate, proper handling is paramount to ensure laboratory safety.
GHS Hazard Information Summary [4][12][13][14]
-
Pictogram: Warning
-
Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard Laboratory Protocol for Handling
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- ChemicalBook. (2022). 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7.
- Sunway Pharm Ltd. (n.d.). 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7.
- BLDpharm. (n.d.). 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol.
- Allfluoro pharmaceutical co .ltd. (n.d.). 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine,884495-02-7.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
ResearchGate. (n.d.). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides | Request PDF. Available from: [Link]
- PubMed Central - NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
YouTube. (2016). Halogen Reactivity Series Demonstration. Available from: [Link]
- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.
-
YouTube. (2024). GCSE Chemistry Revision "Group 7 Part 3 Reactivity of the Halogens". Available from: [Link]
- (n.d.). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox).
- Fisher Scientific. (2013). SAFETY DATA SHEET.
- Benchchem. (n.d.). 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4.
- MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Available from: [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
-
PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513. Available from: [Link]
-
PubMed. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Available from: [Link]
-
Khan Academy. (n.d.). Synthesis of substituted benzene rings I (video). Available from: [Link]
-
IndiaMART. (n.d.). 5 Bromo 4 Methyl 3 Nitropyridin 2 Ol, 98%. Available from: [Link]
- Benchchem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
- (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878. Available from: [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
-
Home Sunshine Pharma. (n.d.). Tributyl(1-Ethoxyvinyl)Tin CAS 97674-02-7. Available from: [Link]
Sources
- 1. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 2. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7 [chemicalbook.com]
- 3. 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine,884495-02-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
- 14. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
>];
nu [label="Nu⁻"];
>];
>];
lg [label="Br⁻"];